1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)- is a chemical compound with the molecular formula C10H2F7N3 It is known for its unique structure, which includes both amino and fluoro groups, as well as trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)- has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)- exerts its effects involves its interaction with molecular targets through its functional groups. The amino and fluoro groups, along with the trifluoromethyl groups, can participate in various chemical reactions, influencing the compound’s reactivity and stability. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarbonitrile: A simpler compound without the amino, fluoro, and trifluoromethyl groups.
Benzene, 1,2,4,5-tetramethyl-3,6-bis(trifluoromethyl)-: Another compound with trifluoromethyl groups but different substitution patterns.
Properties
CAS No. |
757202-10-1 |
---|---|
Molecular Formula |
C10H2F7N3 |
Molecular Weight |
297.13 g/mol |
IUPAC Name |
3-amino-6-fluoro-4,5-bis(trifluoromethyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H2F7N3/c11-7-3(1-18)4(2-19)8(20)6(10(15,16)17)5(7)9(12,13)14/h20H2 |
InChI Key |
GGFLQKFUAHQMLI-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1N)C(F)(F)F)C(F)(F)F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.